molecular formula C15H16N2O4S B1592543 Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate CAS No. 92592-02-4

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Cat. No.: B1592543
CAS No.: 92592-02-4
M. Wt: 320.4 g/mol
InChI Key: PBZLVBQMTYWJAE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is an organic compound with the molecular formula C15H16N2O4S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxycarbonyl group and the thiazole ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group can be introduced by reacting the amine group of the thiazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Hydrogen gas with palladium on carbon (Pd/C) for hydrogenolysis.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.

Scientific Research Applications

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can target enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the benzyloxycarbonyl group.

    Ethyl 2-(2-aminothiazol-4-yl)acetate: Similar structure but with different substituents on the thiazole ring.

Uniqueness: Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionalization options and enhances its biological activity.

Properties

IUPAC Name

ethyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-20-13(18)8-12-10-22-14(16-12)17-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZLVBQMTYWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635960
Record name Ethyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92592-02-4
Record name Ethyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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